molecular formula C6H5BrFNS B13436131 6-Amino-3-bromo-2-fluorothiophenol

6-Amino-3-bromo-2-fluorothiophenol

Cat. No.: B13436131
M. Wt: 222.08 g/mol
InChI Key: ITACZTMTLXGTQA-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-fluorothiophenol is a compound that belongs to the class of aromatic thiols. It is characterized by the presence of amino, bromo, and fluoro substituents on a thiophenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoroaniline with sulfur-containing reagents under specific conditions. For example, the reaction of 3-bromo-2-fluoroaniline with elemental sulfur in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) can yield the desired thiophenol derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dehalogenated products.

    Substitution: Substituted thiophenol derivatives.

Scientific Research Applications

6-Amino-3-bromo-2-fluorothiophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-fluorothiophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the fluoro group can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-mercaptoaniline
  • 4-Bromo-3-fluoro-2-sulphanylaniline

Comparison

In contrast, similar compounds may lack one of these functional groups, limiting their versatility in chemical reactions and applications .

Properties

Molecular Formula

C6H5BrFNS

Molecular Weight

222.08 g/mol

IUPAC Name

6-amino-3-bromo-2-fluorobenzenethiol

InChI

InChI=1S/C6H5BrFNS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2

InChI Key

ITACZTMTLXGTQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)S)F)Br

Origin of Product

United States

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